molecular formula C16H18N2O3S B14146755 3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one CAS No. 1212466-43-7

3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one

Cat. No.: B14146755
CAS No.: 1212466-43-7
M. Wt: 318.4 g/mol
InChI Key: ASXTUVFJHPBHEQ-UHFFFAOYSA-N
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Description

3-Bicyclo[221]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one is a complex organic compound that features a bicyclic structure fused with a thiazolidinone ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one typically involves the reaction of a bicyclo[2.2.1]heptane derivative with a thiazolidinone precursor in the presence of a nitrophenyl group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted thiazolidinone compounds .

Scientific Research Applications

3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with enzymes and receptors. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one is unique due to its combination of a bicyclic structure, a thiazolidinone ring, and a nitrophenyl group. This unique combination of features gives it distinct chemical and biological properties that are not found in similar compounds .

Properties

CAS No.

1212466-43-7

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-2-(3-nitrophenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H18N2O3S/c19-15-9-22-16(12-2-1-3-13(8-12)18(20)21)17(15)14-7-10-4-5-11(14)6-10/h1-3,8,10-11,14,16H,4-7,9H2

InChI Key

ASXTUVFJHPBHEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3C(SCC3=O)C4=CC(=CC=C4)[N+](=O)[O-]

solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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